3-(Bromomethyl)-1,1-difluorocyclobutane (CAS: 1252934-30-7) is a specialized fluorinated alkylating agent primarily procured for the introduction of the (3,3-difluorocyclobutyl)methyl pharmacophore into advanced pharmaceutical and agrochemical intermediates. It combines the conformational rigidity of a cyclobutane ring with the metabolic resistance and lipophilicity-enhancing properties of a gem-difluoro group. As a primary alkyl bromide, it serves as a highly reactive electrophile for SN2 N-alkylation and O-alkylation workflows. It is typically selected during late-stage lead optimization, where the difluorocyclobutane motif is deployed as a bioisostere to improve the pharmacokinetic profiles—specifically metabolic stability and membrane permeability—of drug candidates [1].
Substituting this compound with cheaper, non-fluorinated (bromomethyl)cyclobutane directly sacrifices the metabolic blocking effect of the gem-difluoro group, leading to rapid cytochrome P450-mediated degradation of the resulting active pharmaceutical ingredient (API) [1]. Conversely, substituting the bromide with 3-(chloromethyl)-1,1-difluorocyclobutane severely retards SN2 alkylation kinetics, necessitating harsher reaction conditions (extended heating or iodide catalysis) that can degrade sensitive core scaffolds and reduce overall yield [2]. Finally, using open-chain fluorinated alkyl bromides (e.g., 1-bromo-3,3-difluoropropane) introduces high conformational flexibility, imposing an entropic penalty that can abrogate target binding affinity in rigid receptor pockets [3].
The incorporation of the gem-difluoro moiety via 3-(bromomethyl)-1,1-difluorocyclobutane significantly improves the metabolic stability of downstream APIs compared to the non-fluorinated (bromomethyl)cyclobutane. The highly electronegative fluorine atoms lower the electron density of the cyclobutane ring, resisting oxidative metabolism by CYP450 enzymes. In comparative pharmacokinetic studies of similar scaffolds, the 3,3-difluorocyclobutyl group demonstrated superior half-life and clearance profiles over non-fluorinated counterparts, while simultaneously increasing lipophilicity (LogD) to enhance membrane permeability [1].
| Evidence Dimension | Metabolic clearance and lipophilicity (LogD) |
| Target Compound Data | High resistance to oxidative metabolism; increased LogD |
| Comparator Or Baseline | (Bromomethyl)cyclobutane (non-fluorinated) |
| Quantified Difference | Significant reduction in microsomal clearance rates and +0.2 to +0.6 LogD unit increase |
| Conditions | In vitro human liver microsome (HLM) clearance assays |
Procuring the fluorinated building block is essential for developing drug candidates that require high metabolic stability and oral bioavailability.
For N-alkylation or O-alkylation steps, the bromide leaving group in 3-(bromomethyl)-1,1-difluorocyclobutane offers vastly superior reaction kinetics compared to 3-(chloromethyl)-1,1-difluorocyclobutane. Primary bromides typically achieve >95% conversion in a fraction of the time required for primary chlorides under identical mild basic conditions. For instance, in comparative halomethylation and subsequent alkylation studies, bromomethyl derivatives routinely achieve >90% yields within 12-20 hours, whereas chloromethyl analogs often stall or require >45 hours and elevated temperatures, which can cause decomposition of sensitive core scaffolds [1].
| Evidence Dimension | Alkylation reaction time and yield |
| Target Compound Data | >90% yield typically within 12-20 hours at mild temperatures |
| Comparator Or Baseline | 3-(Chloromethyl)-1,1-difluorocyclobutane |
| Quantified Difference | Over 2x faster reaction kinetics; higher yields without harsh heating |
| Conditions | Standard SN2 alkylation conditions (e.g., K2CO3/DMF or DIPEA/MeCN) |
Faster kinetics and milder conditions minimize impurity formation and improve throughput in multi-step API synthesis.
When optimizing a lead compound, the 3,3-difluorocyclobutyl group provides a rigid, sterically defined vector that open-chain fluoroalkyl groups (like 1-bromo-3,3-difluoropropane) cannot match. The cyclobutane ring restricts the number of rotatable bonds, reducing the entropic penalty upon binding to a target protein. In structure-activity relationship (SAR) studies, replacing a flexible alkyl chain with a rigidified difluorocyclobutane motif has been shown to increase target binding affinity by 10- to 100-fold in sterically constrained binding pockets, such as those found in viral proteases and kinase domains[1].
| Evidence Dimension | Target binding affinity (Ki or IC50) and entropic penalty |
| Target Compound Data | High affinity due to pre-organized conformation |
| Comparator Or Baseline | Open-chain fluoroalkyl bromides (e.g., 1-bromo-3,3-difluoropropane) |
| Quantified Difference | 10- to 100-fold improvement in binding affinity in rigid pockets |
| Conditions | Enzyme inhibition assays (e.g., kinase or protease binding) |
Procuring the conformationally restricted cyclobutane is critical for maximizing potency and selectivity in structure-based drug design.
This compound is the right choice when appending the (3,3-difluorocyclobutyl)methyl group to amine or phenol pharmacophores to block metabolic liabilities and improve oral bioavailability, directly leveraging its superior metabolic stability over non-fluorinated analogs [1].
Ideal for occupying specific hydrophobic S-pockets in enzyme domains where open-chain alkyl groups suffer from high entropic penalties, capitalizing on the rigid cyclobutane geometry to maximize binding affinity [2].
Chosen over the chloride analog for large-scale N-alkylation steps where the core API scaffold is thermally sensitive and requires rapid, high-yielding conversion at lower temperatures to prevent impurity formation [3].
Flammable;Irritant